molecular formula C18H18N6O2 B13746277 3,6-dimethyl-N1,N4-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide CAS No. 255041-60-2

3,6-dimethyl-N1,N4-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide

Cat. No.: B13746277
CAS No.: 255041-60-2
M. Wt: 350.4 g/mol
InChI Key: HEOSAQMYCXDPQG-UHFFFAOYSA-N
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Description

3,6-dimethyl-N1,N4-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide is a heterocyclic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrazine ring substituted with methyl and phenyl groups. The molecular formula of this compound is C18H18N6O2, and it has a molecular weight of 350.375 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-N1,N4-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide typically involves the reaction of 3,6-diphenyl-1,2,4,5-tetrazine with acyl chlorides. One common method includes the treatment of 3,6-diphenyl-1,2,4,5-tetrazine with an equimolar amount of an acyl chloride, followed by further reaction with another equivalent of acyl chloride to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,6-dimethyl-N1,N4-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the tetrazine ring into dihydrotetrazine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly involving the phenyl and methyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acyl chlorides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like chloroform or dichloromethane .

Major Products Formed

The major products formed from these reactions include dihydropyridazine derivatives, oxidized tetrazine compounds, and substituted tetrazine derivatives. These products have diverse applications in scientific research and industry .

Scientific Research Applications

3,6-dimethyl-N1,N4-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,6-dimethyl-N1,N4-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide involves its participation in inverse electron demand Diels-Alder reactions. This compound acts as an electron-deficient heteroaromatic azadiene, reacting with various dienophiles to form stable adducts. The molecular targets and pathways involved in these reactions include the formation of dihydropyridazine derivatives and other cycloaddition products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-dimethyl-N1,N4-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both methyl and carboxamide groups enhances its versatility in various chemical reactions and applications.

Properties

CAS No.

255041-60-2

Molecular Formula

C18H18N6O2

Molecular Weight

350.4 g/mol

IUPAC Name

3,6-dimethyl-1-N,4-N-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide

InChI

InChI=1S/C18H18N6O2/c1-13-21-24(18(26)20-16-11-7-4-8-12-16)14(2)22-23(13)17(25)19-15-9-5-3-6-10-15/h3-12H,1-2H3,(H,19,25)(H,20,26)

InChI Key

HEOSAQMYCXDPQG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=NN1C(=O)NC2=CC=CC=C2)C)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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